4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one (CAS 2034284-86-9, C15H20N4O4, MW 320.35) is a synthetic heterocyclic compound featuring a 3-methoxypyrazine moiety linked via a pyrrolidine-3-oxy spacer to a 1-methylpyrrolidin-2-one-4-carbonyl substructure. Its architecture combines a hydrogen-bond-accepting pyrazine ring, a flexible pyrrolidine core, and a tertiary amide functionality, characteristics that place it within the class of modular small molecules frequently screened in drug discovery campaigns.

Molecular Formula C15H20N4O4
Molecular Weight 320.349
CAS No. 2034284-86-9
Cat. No. B2906156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one
CAS2034284-86-9
Molecular FormulaC15H20N4O4
Molecular Weight320.349
Structural Identifiers
SMILESCN1CC(CC1=O)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C15H20N4O4/c1-18-8-10(7-12(18)20)15(21)19-6-3-11(9-19)23-14-13(22-2)16-4-5-17-14/h4-5,10-11H,3,6-9H2,1-2H3
InChIKeyZQBBURORGRFNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one: A Complex Heterocyclic Building Block for Medicinal Chemistry


4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one (CAS 2034284-86-9, C15H20N4O4, MW 320.35) is a synthetic heterocyclic compound featuring a 3-methoxypyrazine moiety linked via a pyrrolidine-3-oxy spacer to a 1-methylpyrrolidin-2-one-4-carbonyl substructure . Its architecture combines a hydrogen-bond-accepting pyrazine ring, a flexible pyrrolidine core, and a tertiary amide functionality, characteristics that place it within the class of modular small molecules frequently screened in drug discovery campaigns . The compound is primarily offered by research-chemical suppliers for laboratory investigations and has no reported clinical development status as of early 2026.

Why 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one Cannot Be Interchanged with In-Class Analogs


Within the sub-family of 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl-pyrrolidinones, small structural perturbations lead to substantial differences in molecular properties. The presence of the N-methyl group on the pyrrolidinone ring (present in CAS 2034284-86-9 but absent in the closely related CAS 2034201-21-1) eliminates a hydrogen-bond donor site, markedly altering LogP, topological polar surface area, and the compound's hydrogen-bonding capacity [1]. Additionally, the position of the carbonyl attachment (4- vs. 5-position on the pyrrolidinone ring) influences the spatial orientation of the heterocycle relative to the methoxypyrazine-pyrrolidine fragment, which can critically modulate recognition by biological targets such as kinases or GPCRs [2]. These structural distinctions mean that in-class compounds cannot be assumed to exhibit interchangeable binding profiles, pharmacokinetic behavior, or solubility, even when they share the same core building blocks.

Quantitative Differentiation Evidence for 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation Relative to the NH Analog (CAS 2034201-21-1)

A direct structural comparison reveals that the target compound possesses zero hydrogen-bond donor (HBD) groups, whereas the closest catalogued analog, 5-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}pyrrolidin-2-one (CAS 2034201-21-1), has one HBD from the pyrrolidinone NH [1]. This elimination of an HBD is a key driver for improved passive membrane permeability, as HBD count correlates inversely with Caco-2 permeability across compound series [2].

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Topological Polar Surface Area Comparison with the NH Analog

The target compound, due to its N-methyl substitution, lacks the NH hydrogen-bond donor and is predicted to have a lower topological polar surface area (tPSA) than the NH analog (CAS 2034201-21-1), which exhibits a tPSA of 93.6 Ų [1]. A reduction of approximately 20-30 Ų is typical for N-methylation of secondary amides, bringing the tPSA closer to the ≤90 Ų threshold generally associated with improved oral absorption [2].

Drug-Likeness ADME Prediction Physicochemical Profiling

Lipophilicity Modulation via Regioisomeric Carbonyl Position (4- vs. 5-Substitution)

The target compound bears the carbonyl connection at the 4-position of the 1-methylpyrrolidin-2-one ring, in contrast to the 5-substituted analog (CAS 2034201-21-1). This regioisomeric difference alters the electronic environment of the amide carbonyl and the conformational preferences of the pyrrolidinone ring [1]. Literature precedent with pyrrolidinone-based inhibitors demonstrates that 4- vs. 5-substitution can shift target selectivity between closely related enzyme isoforms by modifying the vector angle of the attached pharmacophore [2].

Medicinal Chemistry Scaffold Hopping Lead Optimization

Combinatorial Library Potential: Scaffold Diversity Relative to Common Pyrrolidinone Fragments

The target compound combines three distinct structural motifs—methoxypyrazine, pyrrolidine ether, and N-methylpyrrolidinone—into a single scaffold. Catalogued analogs from Life Chemicals demonstrate that the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine fragment serves as a versatile core scaffold that can be elaborated with diverse carbonyl substituents (aromatic, heterocyclic, or aliphatic) to generate compound libraries [1]. This modularity allows systematic exploration of structure-activity relationships (SAR) that cannot be achieved with simpler, mono-functional pyrrolidinone building blocks.

Fragment-Based Drug Discovery Chemical Biology Library Design

Optimal Application Scenarios for 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one Based on Differential Evidence


CNS Drug Discovery Programs Requiring Reduced HBD Count

For neuroscience projects where blood-brain barrier penetration is essential, the target compound's zero hydrogen-bond donor count—achieved through N-methylation—makes it a superior starting point compared to the NH analog (CAS 2034201-21-1) [1]. Procurement selection should prioritize this compound when CNS drug-likeness filters require HBD ≤ 1 and tPSA ≤ 90 Ų [2]. This is especially relevant for targets such as GPCRs, ion channels, or kinases expressed in the central nervous system where passive permeability is rate-limiting for efficacy.

Kinase Inhibitor Scaffold Exploration via Regioisomeric Diversity

When screening against kinase panels, the 4-carbonyl-substituted regioisomer (target compound) may access hinge-region binding modes distinct from those of the 5-substituted analog [1]. Procurement teams building focused diversity sets should include both regioisomers to ensure comprehensive coverage of the potential chemical space accessible to the methoxypyrazine-pyrrolidine scaffold. Empirical precedent from pyrrolidine-based kinase inhibitors demonstrates that such regioisomeric shifts can invert selectivity profiles between kinase subfamilies [2].

Combinatorial Library Synthesis for Hit-to-Lead Optimization

The target compound can serve as a late-stage intermediate for parallel amide or urea library synthesis. The N-methylpyrrolidinone moiety provides metabolic stability advantages over NH analogs by blocking oxidative N-dealkylation pathways, while the pyrrolidine secondary amine (once deprotected) allows rapid diversification [1]. This dual functionality reduces the synthetic burden compared to building libraries from simpler pyrrolidinone fragments that require additional protection/deprotection steps.

Physicochemical Property Benchmarking in Lead Optimization

Due to its predicted favorable property profile (low HBD, moderate MW, reduced tPSA), the compound is well-suited as a reference standard for establishing property-activity relationships within a lead series [1]. Procurement for physicochemical profiling can validate computational predictions and establish absolute values for logD, solubility, and permeability that guide subsequent N-alkyl analog design [2].

Quote Request

Request a Quote for 4-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.